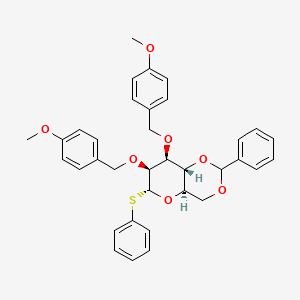

Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-a-D-thiomannopyranoside

Description

Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside is a synthetic thioglycoside derivative widely employed in carbohydrate chemistry for oligosaccharide synthesis. Its structure features a mannose core with a 4,6-O-benzylidene acetal, which rigidifies the pyranose ring, and 2,3-di-O-(4-methoxybenzyl) protecting groups that enhance solubility and direct regioselective glycosylation . The phenylthio group at the anomeric position acts as a leaving group, enabling activation under mild conditions (e.g., with NIS/TfOH) for stereocontrolled glycosidic bond formation . This compound is pivotal in synthesizing complex glycans for biomedical research, particularly in studying glycosidase inhibitors and lectin-binding motifs .

Properties

Molecular Formula |

C35H36O7S |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(4aR,6R,7S,8S,8aR)-7,8-bis[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C35H36O7S/c1-36-27-17-13-24(14-18-27)21-38-32-31-30(23-40-34(42-31)26-9-5-3-6-10-26)41-35(43-29-11-7-4-8-12-29)33(32)39-22-25-15-19-28(37-2)20-16-25/h3-20,30-35H,21-23H2,1-2H3/t30-,31-,32+,33+,34?,35-/m1/s1 |

InChI Key |

SQNSRVBYMCPUAM-HIICDHHTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CO[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |

Canonical SMILES |

COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzylidene and methoxybenzyl groups to prevent unwanted reactions.

Thioether Formation: The thiomannopyranoside is formed by introducing a sulfur atom into the sugar ring, typically using thioglycosylation reactions.

Deprotection: The protective groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Glycosylation Reactions and Stereoselectivity

This compound serves as a key donor in β-selective mannosylation reactions. Activation with 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) generates a glycosyl triflate intermediate, which reacts with acceptors to form glycosidic bonds .

| Reaction Conditions | Outcome | Selectivity (β:α) |

|---|---|---|

| BSP/Tf₂O, −78°C, CH₂Cl₂ | Formation of β-linked mannopyranosides | 10:1 to 20:1 |

| Preactivation protocol | High yields (75–90%) | Improved reproducibility |

The 4,6-O-benzylidene acetal enforces a rigid ^4C₁ chair conformation, stabilizing the transition state toward β-selectivity by mitigating torsional strain in the oxacarbenium ion intermediate .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the O2–C2–C3–O3 torsion angle in the glycosyl triflate intermediate critically influences stereoselectivity:

-

Manno configuration : Increased torsional strain in the contact ion pair (CIP) shifts equilibrium toward the solvent-separated ion pair (SSIP), favoring β-products .

-

Gluco configuration : Reduced strain favors CIP, leading to α-selectivity .

Substituent Effects on Reactivity

Modifications at C2/C3 significantly alter selectivity:

Replacement of benzyl groups with fluorine diminishes stereodirecting effects, highlighting the dual role of electronic and torsional factors .

Comparative Analysis with Gluco Analogues

The stereochemical outcome diverges sharply between manno- and gluco-configured donors:

| Parameter | Manno Donor | Gluco Donor |

|---|---|---|

| Dominant Selectivity | β (10:1 to 20:1) | α (8:1) |

| Torsional Strain in CIP | Increased | Decreased |

| SSIP Contribution | Major pathway | Minor pathway |

This dichotomy is exploited in orthogonal glycosylation strategies for branched glycans .

Scientific Research Applications

Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: It has potential therapeutic applications due to its antiviral and antimicrobial properties, particularly against drug-resistant strains of viruses and bacteria.

Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to inhibit or modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Protecting Group Impact: The 4-methoxybenzyl groups in the target compound improve solubility in organic solvents compared to non-polar benzyl groups in ’s analog . Benzoyl or tosyl groups (e.g., in and ) increase steric hindrance, reducing glycosylation efficiency .

- Stereoselectivity: The manno-configured thioglycosides (target compound and ) exhibit divergent stereoselectivity compared to gluco analogs. For instance, activation of the target compound with triflic anhydride favors α-mannoside formation, whereas gluco analogs predominantly form β-glucosides under identical conditions .

Functional and Reactivity Comparisons

Key Observations :

- Activation Conditions : The target compound’s thiophosphate group allows activation under milder conditions (e.g., NIS/TfOH) compared to glycosyl bromides or trichloroacetimidates .

- Biological Relevance : Derivatives with 4-methoxybenzyl groups (target compound) show enhanced stability in enzymatic assays compared to benzylidene-acetal-only analogs .

Case Study: Contrasting Gluco vs. Manno Series ()

Activation of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-D-hexopyranosides with triflic anhydride reveals stark stereochemical differences:

- Gluco Series : Forms α-glucosides with >90% selectivity due to triflate intermediate stabilization via axial C2-O2 bond.

- Manno Series: Yields β-mannosides with >95% selectivity, attributed to the equatorial C2-O2 bond and reduced anomeric effect.

This dichotomy underscores the critical role of sugar configuration (gluco vs. manno) in dictating glycosylation outcomes, even with identical protecting groups .

Q & A

Q. What are the standard synthetic routes for synthesizing phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside?

The synthesis typically involves sequential protecting group strategies. Key steps include:

- Benzylidenation : Formation of the 4,6-O-benzylidene acetal using catalysts like Bu₂SnO or fluoroboric acid (HBF₄) under reflux in toluene or CH₂Cl₂ .

- Benzylation : Selective 2,3-di-O-benzylation using BnBr with Bu₄NBr as a phase-transfer catalyst in CH₂Cl₂ at 90°C, achieving ~74% yield after chromatography .

- Thioglycoside Formation : Introduction of the phenylthio group via nucleophilic substitution with PhSH and BF₃·Et₂O in CH₂Cl₂ at 0°C .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzylidenation | Bu₂SnO, BnBr, Bu₄NBr | Toluene | 74% | |

| 4-Methoxybenzylation | 4-Methoxybenzyl bromide | CH₂Cl₂ | 72% | |

| Deprotection | 1,3-Propanedithiol | CH₂Cl₂ | 85%* |

*Yield after deprotection of benzylidene groups.

Q. How are protecting groups like benzylidene and 4-methoxybenzyl strategically employed in the synthesis?

- 4,6-O-Benzylidene : This acetal protects the 4-OH and 6-OH positions, directing reactivity to the 2- and 3-OH groups for subsequent modifications. It is introduced using benzaldehyde derivatives under acidic or tin-mediated conditions .

- 4-Methoxybenzyl (PMB) : The PMB group is selectively introduced at the 2- and 3-OH positions via Mitsunobu conditions or using BnBr with phase-transfer catalysts. Its electron-donating methoxy group enhances stability under acidic conditions while allowing cleavage via oxidation (e.g., DDQ) .

Methodological Tip : Monitor regioselectivity using TLC and confirm with ¹H NMR (e.g., characteristic acetal proton signals at δ 5.5–5.7 ppm) .

Advanced Research Questions

Q. How can diastereoselectivity challenges in the oxidation of thioglycosides be addressed?

Diastereoselectivity in sulfoxide formation (e.g., α/β anomer control) is influenced by:

- Oxidizing Agents : Use of mCPBA or H₂O₂ in CH₂Cl₂ at low temperatures (-20°C) to minimize epimerization .

- Solvent Polarity : Polar aprotic solvents (e.g., MeCN) favor axial attack, enhancing α-selectivity .

- Steric Effects : Bulky protecting groups (e.g., 4-methoxybenzyl) at C2/C3 hinder β-face reactivity, improving α-sulfoxide yields (up to 65:35 α:β ratio) .

Case Study : Oxidation of phenyl 4,6-O-benzylidene-2,3-di-O-PMB-α-D-thiomannopyranoside with mCPBA in CH₂Cl₂ at -20°C yielded a 65:35 diastereomeric ratio, confirmed by ¹³C NMR splitting of the anomeric carbon signal .

Q. What methods are used to confirm the conformational stability of the mannopyranose ring in this compound?

Q. How can unexpected byproducts during benzylidenation be mitigated?

Common byproducts (e.g., over-benzylation or acetal migration) arise from:

- Incomplete Protection : Use excess benzaldehyde (1.5 eq) and extended reaction times (12–24 h) .

- Acid Catalysis : Replace HBF₄ with milder Lewis acids (e.g., ZnCl₂) to avoid hydrolysis of PMB groups .

- Workup Optimization : Quench reactions with saturated NaHCO₃ to neutralize residual acid, followed by flash chromatography (hexane:EtOAc gradients) .

Q. What strategies improve yields in multi-step syntheses of this compound?

- Microwave-Assisted Synthesis : Reduces reaction times for benzylidenation (2 h vs. 12 h) with comparable yields .

- Iterative Deprotection : Use DDQ for selective PMB removal without affecting benzylidene groups .

- Automated Flash Chromatography : Ensures consistent purity (>95%) for intermediates, critical for downstream glycosylation .

Q. How is this compound applied in enzymatic assays for glycosidase studies?

The 4-nitrophenyl derivative (structurally analogous) is a chromogenic substrate for β-mannosidases. Hydrolysis releases 4-nitrophenol, monitored at 405 nm (ε = 18,000 M⁻¹cm⁻¹). Key modifications for enhanced activity:

- Benzylidene Acetal : Stabilizes the transition state during enzymatic cleavage .

- 4-Methoxybenzyl Groups : Reduce steric hindrance, improving binding to the enzyme's active site .

Protocol : Incubate 1 mM substrate with enzyme in pH 6.0 buffer (37°C). Terminate with Na₂CO₃ and quantify absorbance .

Q. How do conflicting NMR data for synthetic intermediates arise, and how are they resolved?

Discrepancies often stem from:

- Rotameric Equilibria : For example, PMB groups exhibit slow rotation, causing signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at 50°C .

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen-bonding interactions .

- Impurity Peaks : Cross-validate with MALDI-TOF-MS to confirm molecular ion peaks (e.g., [M+Na]<sup>+</sup> at m/z 789.3) .

Q. What computational methods support the design of derivatives for glycosylation studies?

Q. How are diastereomeric ratios quantified in oxidized thioglycoside products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.